molecular formula C17H16Cl2N2O3 B11696535 N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

Katalognummer: B11696535
Molekulargewicht: 367.2 g/mol
InChI-Schlüssel: QPHUXNCRBNZXHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is a chemical compound with the molecular formula C17H16Cl2N2O3 and a molecular weight of 367.235 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group and a methylbenzohydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to disruption of metabolic pathways. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide is unique due to its specific combination of a dichlorophenoxy group and a methylbenzohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C17H16Cl2N2O3

Molekulargewicht

367.2 g/mol

IUPAC-Name

N'-[2-(2,4-dichlorophenoxy)propanoyl]-3-methylbenzohydrazide

InChI

InChI=1S/C17H16Cl2N2O3/c1-10-4-3-5-12(8-10)17(23)21-20-16(22)11(2)24-15-7-6-13(18)9-14(15)19/h3-9,11H,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

QPHUXNCRBNZXHD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.